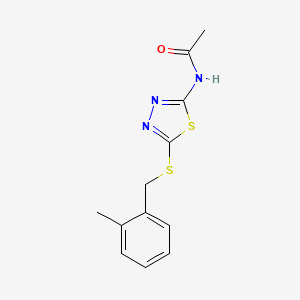

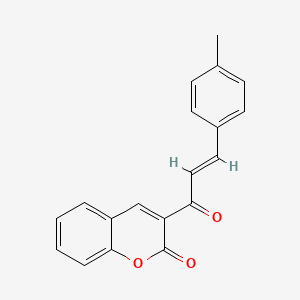

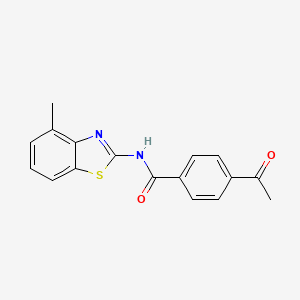

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a compound that is likely to be a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Wu and coworkers designed and prepared a number of new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides .Wissenschaftliche Forschungsanwendungen

Application Summary

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

has emerged as a promising scaffold for developing novel anticancer agents. Researchers have explored its potential to combat drug resistance and reduce side effects associated with conventional chemotherapy . The compound’s structural modifications have been studied extensively to enhance its potency against cancer cells.

Experimental Procedures

Synthesis and Structural Modification

To study its anticancer properties, scientists have synthesized various analogs of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide . These derivatives were designed and modified to improve their inhibitory activity against human cancer cell lines. The synthetic routes involve chemical reactions, such as Suzuki cross-coupling and palladium-catalyzed reactions, to create novel compounds .

Results and Outcomes

Potent Inhibitory Activity

Literature surveys have documented that different 2-aminothiazole analogs, including those based on the N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide scaffold, exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines. These include breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound’s effectiveness in inhibiting cancer cell growth makes it a valuable candidate for further investigation.

Neuroprotective Agents

Results and Outcomes

While promising, neuroprotective effects vary depending on compound modifications and dosages. Some derivatives exhibit enhanced neuroprotection, warranting further investigation.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 771–806

- Kim, J. H., et al. (2017). Considering 2-aminothiazole as a key building block, (E)-N-(5-benzylthiazol2-yl)-3-(furan-2-yl)acrylamide showed potent anticancer activity. Molecules, 22(2), 190

- El-Sayed, W. A., et al. (2018). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives bearing quinazolin-4-yl moiety. Medicinal Chemistry Research, 27(9), 2070–2080

Zukünftige Richtungen

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which “N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is likely a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Eigenschaften

IUPAC Name |

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIJBHDJHQZOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)

![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)